molecular formula C10H11N3O B1446012 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1476730-52-5

7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Numéro de catalogue: B1446012
Numéro CAS: 1476730-52-5
Poids moléculaire: 189.21 g/mol
Clé InChI: LTTOCDLATFJRJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrido-pyrazinone core with a cyclopropyl substituent at position 6. This scaffold is structurally related to kinase inhibitors and receptor antagonists, with modifications at key positions (e.g., 1, 3, 4, 6, and 7) influencing biological activity, selectivity, and pharmacokinetic properties. The cyclopropyl group is known to enhance metabolic stability and modulate steric interactions in target binding pockets .

Propriétés

IUPAC Name

7-cyclopropyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-9-5-12-10-8(13-9)3-7(4-11-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTOCDLATFJRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(NCC(=O)N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization and Core Formation

  • The fused bicyclic core is often synthesized by condensation of suitable pyridine derivatives with hydrazine or hydrazide compounds, followed by cyclization under acidic or basic conditions to form the pyrazinone ring.
  • For example, starting from a halogenated or nitro-substituted pyridine derivative, reaction with hydrazine hydrate can yield the dihydropyrido-pyrazinone scaffold.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent at the 7-position is introduced by nucleophilic substitution using cyclopropylamine or cyclopropyl-containing nucleophiles.
  • One reported method involves reacting a nitro or halogenated intermediate with cyclopropylamine in dry polar aprotic solvents like DMF or DMSO, in the presence of a base such as triethylamine (Et3N), at elevated temperatures (80–110 °C) for several hours to days.
  • This step yields the 7-cyclopropyl substituted intermediate, which can then be further processed.

Reduction and Hydrolysis

  • Nitro-substituted intermediates are often reduced to amines using catalytic hydrogenation with Raney nickel under hydrogen atmosphere at room temperature.
  • Hydrolysis under basic (e.g., 10% NaOH in methanol) or acidic conditions (e.g., 6 N HCl in ethanol) is employed to convert ester or amide intermediates into the final lactam or pyrazinone form.
  • Reductive amination or other modifications may be used to optimize the compound's purity and yield.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution Cyclopropylamine, Et3N, dry DMF/DMSO 80–110 °C 90 min – 48 h 65–85 Formation of 7-cyclopropyl intermediate
Catalytic reduction Raney Ni, H2, DMF Room temperature 1–6 h 70–90 Nitro to amine reduction
Hydrolysis 10% NaOH in MeOH or 6 N HCl in EtOH Reflux 30 min – 9 h 75–88 Ester/amide to lactam conversion
Cyclization Hydrazine hydrate or equivalent Reflux or room temp Several hours 60–80 Formation of pyrazinone core

Detailed Research Findings

  • A 2024 medicinal chemistry study reported a one-pot synthesis involving initial reaction of pyridinone derivatives with DMF–DMA and catalytic acetic acid in dry toluene, followed by addition of cyclopropylamine and tetrabutylammonium hydroxide to yield cyclopropyl-substituted naphthyridone analogues, structurally related to the target compound.
  • The nucleophilic substitution of nitro-quinolone derivatives with cyclopropylamine under basic conditions in dry DMF, followed by catalytic hydrogenation and hydrolysis, was shown to be an effective route to access 7-cyclopropyl substituted pyrazinone derivatives with good yields and purity.
  • Patents related to fused pyrazinone derivatives describe similar synthetic routes, emphasizing the use of halogenated intermediates and cyclopropylamine nucleophiles under controlled temperature and solvent conditions to achieve selective substitution at the 7-position.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Advantages Limitations
Nucleophilic substitution Cyclopropylamine, nitro or halogenated intermediates High regioselectivity, good yields Requires dry solvents, long reaction times
Catalytic hydrogenation Raney Ni, H2 Efficient reduction of nitro groups Sensitive to over-reduction
Hydrolysis NaOH or HCl, MeOH or EtOH Converts esters/amides to lactams Requires careful pH control
One-pot cyclization-substitution DMF–DMA, AcOH, cyclopropylamine Streamlined synthesis, fewer steps May require optimization for scale-up

Analyse Des Réactions Chimiques

Types of Reactions

7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMSO), and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrido[2,3-b]pyrazine compounds .

Applications De Recherche Scientifique

7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Onatasertib (ATG-008)
  • Structure: 7-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one .
  • Key Features :
    • Bulky trans-4-methoxycyclohexyl group at position 1 enhances solubility and target engagement.
    • 6-(2-hydroxypropan-2-yl)pyridin-3-yl group at position 7 improves binding to mTOR kinase.
  • Application : Antineoplastic agent in clinical trials, highlighting the scaffold’s utility in oncology .
CC-115
  • Structure: 1-Ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one .
  • Key Features :
    • Ethyl group at position 1 and triazolyl substituent at position 6 confer dual mTOR/DNA-PK inhibition.
    • Calculated cLogP: 0.392, indicating moderate lipophilicity .
  • Application : Investigated for glioblastoma and hematologic malignancies .
AG001QHT (3,6-Dimethyl Analog)
  • Structure : 3,4-Dihydro-3,6-dimethylpyrido[2,3-b]pyrazin-2(1H)-one .
  • Key Features :
    • Methyl groups at positions 3 and 6 simplify synthesis but increase acute oral toxicity (Category 4, H302) .
  • Application : Primarily used in chemical manufacturing, underscoring the impact of substituents on safety profiles.
7-Iodo Derivative
  • Structure : 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one .
  • Key Features :
    • Iodine at position 7 enables radiolabeling for positron emission tomography (PET) imaging .
  • Application: Potential use in neuroimaging for CRF1 receptor studies .

Structure-Activity Relationships (SAR)

Compound Substituents Biological Target Key Activity/Data
Target Compound Cyclopropyl (7) Kinase (e.g., BTK) Pending preclinical data
Onatasertib 6-(2-hydroxypropan-2-yl)pyridin-3-yl (7), trans-4-methoxycyclohexyl (1) Antineoplastic (mTOR) Phase II trials for solid tumors
CC-115 2-methyl-6-triazolyl-pyridin-3-yl (7), ethyl (1) mTOR/DNA-PK IC50 < 10 nM for mTOR
AG001QHT 3,6-dimethyl N/A Acute toxicity (Oral LD50 > 500 mg/kg)
7-Iodo Derivative Iodo (7) CRF1 receptors Radiolabeling for PET imaging
Key Observations:

Position 7 Modifications :

  • Cyclopropyl (target compound) may enhance metabolic stability compared to methyl or halogenated analogs.
  • Bulky groups (e.g., onatasertib’s pyridinyl-hydroxypropan-2-yl) improve target affinity but may reduce blood-brain barrier penetration.

Position 1 Substituents :

  • Alkyl groups (ethyl in CC-115) or cyclic moieties (trans-4-methoxycyclohexyl in onatasertib) influence solubility and pharmacokinetics.

Toxicity :

  • Methyl groups (AG001QHT) correlate with higher acute toxicity, whereas cyclopropyl or aryl groups may mitigate this .

Activité Biologique

7-Cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}N3_3O
  • Molecular Weight : 189.22 g/mol
  • CAS Number : 1476730-52-5

The structure of the compound features a pyrido-pyrazinone framework, which is significant for its biological interactions.

  • Enzyme Inhibition :
    • Studies have indicated that compounds with similar structures exhibit inhibitory effects on various enzymes, including carbonic anhydrase and cyclooxygenase. The presence of a cyclopropyl group may enhance binding affinity due to steric effects and electronic properties.
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antibacterial properties. Compounds in this class have shown moderate activity against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.
  • Anti-inflammatory Properties :
    • Similar derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrido-pyrazinones against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 250 μg/mL, suggesting moderate antibacterial potential .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition showed that derivatives of this compound could inhibit human carbonic anhydrase II (hCA II), a target for several therapeutic agents. The inhibition constants (IC50) were reported in the range of nanomolar concentrations, indicating strong binding affinity .

Comparative Biological Activity Table

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAntimicrobialMIC: 100-250 μg/mL
Similar Pyrido-PyrazinonesCarbonic Anhydrase InhibitorIC50: <100 nM
Other Pyrido-PyrazinonesAnti-inflammatoryIC50: 50-200 nM

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, EN 166-compliant safety goggles, and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves per institutional guidelines .
  • Engineering Controls : Work in a fume hood with adequate ventilation. Implement hand hygiene protocols (wash hands before breaks and post-handling) .
  • First Aid : In case of exposure, rinse affected area with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
  • Disposal : Contract licensed waste disposal services for surplus or contaminated material. Avoid landfill disposal due to insufficient ecological data .

Q. How can researchers synthesize this compound analogs?

  • Methodological Answer :

  • Key Steps :

Cyclopropane Introduction : Use cyclopropane derivatives (e.g., cyclopropylamine) in condensation reactions with pyrazinone precursors.

Cyclization : Employ Na₂S₂O₄-mediated reduction followed by HCl treatment to stabilize the dihydropyrido-pyrazinone core, as demonstrated for nitrobenzyl analogs .

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation :
  • NMR : ¹H/¹³C NMR to confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm) and pyrazinone carbonyl signals (δ ~160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragment patterns.
  • Purity Assessment : HPLC-DAD (λ = 254 nm) with ≥95% purity threshold .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to test variables:
  • Catalysts : Pd/C, CuI, or organocatalysts.
  • Solvents : DMF, THF, or toluene.
  • Temperature : 60°C vs. reflux conditions.
  • Data Analysis : Monitor yields via LC-MS and apply response surface methodology to identify optimal conditions. Reference cyclization efficiencies reported for triazolopyrazinones (e.g., 70–85% yields under Pd/C catalysis) .

Q. How to address contradictions in stability data for this compound?

  • Methodological Answer :

  • Accelerated Stability Studies :

Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation via TLC/HPLC .

pH Stability : Test solubility and degradation in buffers (pH 2–10).

  • Contradiction Resolution : Cross-reference results with structurally similar compounds (e.g., 3,6-dimethyl analogs, which are stable under recommended storage) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with pyrazinone derivatives as ligands (e.g., PDB ligands like 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) .
  • QSAR Modeling : Train models on pyrido-pyrazinone datasets to predict binding affinities for kinases or GPCRs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.